molecular formula C13H20 B12541269 Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- CAS No. 849462-45-9

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl-

Cat. No.: B12541269
CAS No.: 849462-45-9
M. Wt: 176.30 g/mol
InChI Key: PGQWCXGMUUWKJO-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Isomeric Considerations

The IUPAC name 4-(1Z)-1,3-butadienyl-3,5,5-trimethylcyclohexene derives from the parent cyclohexene ring, a six-membered cyclic alkene with one double bond. The substituents are enumerated as follows:

  • 3,5,5-Trimethyl groups : Three methyl groups occupy positions 3, 5, and 5 on the cyclohexene ring. The duplication of the positional identifier "5" indicates a geminal dimethyl group at carbon 5.
  • 4-(1Z)-1,3-Butadienyl group : A four-carbon conjugated diene substituent (butadienyl) attaches to carbon 4 of the cyclohexene ring. The stereodescriptor (1Z) specifies the Z-configuration of the double bond between carbons 1 and 2 of the butadienyl chain.

Isomeric Complexity

The compound exhibits multiple layers of isomerism:

  • Positional isomerism : Alternative arrangements of the methyl groups (e.g., 3,4,5-trimethyl vs. 3,5,5-trimethyl) or butadienyl substitution (e.g., 2- vs. 4-position) could yield distinct structural isomers.
  • Stereoisomerism : The (1Z) designation enforces a specific geometry for the butadienyl substituent. The Z-configuration ensures that the higher-priority substituents (based on Cahn-Ingold-Prelog rules) lie on the same side of the double bond. Additionally, the cyclohexene ring itself may adopt axial or equatorial conformations, though these are not static due to ring-flipping dynamics.
Table 1: Comparative IUPAC Nomenclature of Related Cyclohexene Derivatives
Compound IUPAC Name Key Substituents
3,5,5-Trimethylcyclohexene 3,5,5-Trimethylcyclohexene Methyl at C3, geminal methyl at C5
1,4,5-Trimethylcyclohexene 1,4,5-Trimethylcyclohexene Methyl at C1, C4, C5
4-(1Z)-1,3-Butadienyl-3,5,5-trimethylcyclohexene 4-(1Z)-1,3-Butadienyl-3,5,5-trimethylcyclohexene Butadienyl at C4, methyl at C3, C5, C5

Molecular Geometry and Conformational Analysis

Cyclohexene Ring Geometry

The cyclohexene ring adopts a half-chair conformation , a distortion from the ideal chair form due to the presence of the double bond. In this conformation:

  • Carbons 1 and 2 (the double-bonded carbons) are sp²-hybridized and lie in a plane with carbons 6 and 3.
  • Carbons 4 and 5 occupy positions slightly above and below this plane, creating a puckered geometry.

The 3,5,5-trimethyl substituents introduce steric effects:

  • The geminal dimethyl group at C5 creates significant van der Waals repulsion, favoring an equatorial orientation for the C5 methyl groups to minimize 1,3-diaxial interactions.
  • The C3 methyl group adopts an axial position, sterically interacting with the butadienyl substituent at C4.

Butadienyl Substituent Orientation

The 4-(1Z)-1,3-butadienyl group extends from C4 of the cyclohexene ring. The Z-configuration orients the substituents on the same side of the butadienyl double bond, creating a planar, conjugated system. This geometry allows partial conjugation between the cyclohexene π-system and the butadienyl π-electrons, though steric hindrance from the C3 methyl group may limit full orbital overlap.

Table 2: Key Bond Lengths and Angles (Theoretical)
Feature Value (Å/°) Description
C1–C2 (cyclohexene) 1.34 Å Typical double bond length
C4–Cα (butadienyl) 1.48 Å Single bond to substituent
Cα–Cβ (butadienyl) 1.34 Å Conjugated double bond
Cβ–Cγ (butadienyl) 1.46 Å Single bond with partial conjugation
Dihedral angle (C3–C4–Cα–Cβ) 150° Steric hindrance from C3 methyl

Electronic Structure and Orbital Hybridization Patterns

Hybridization of Key Atoms

  • Cyclohexene double bond (C1–C2) : sp²-hybridized carbons with a π-bond formed by lateral overlap of p-orbitals.
  • Butadienyl chain : Alternating sp² (Cα–Cβ, Cγ–Cδ) and sp³ (C4–Cα, Cβ–Cγ) hybridization, enabling conjugation across the π-system.
  • Methyl groups : sp³-hybridized carbons with tetrahedral geometry.

Conjugation and Resonance Effects

The butadienyl group’s conjugation creates a delocalized π-system that partially interacts with the cyclohexene double bond. This interaction is moderated by:

  • Steric constraints : The C3 methyl group disrupts coplanarity between the cyclohexene and butadienyl π-systems.
  • Electronic effects : Electron-donating methyl groups at C3 and C5 increase electron density in the cyclohexene ring, potentially stabilizing partial positive charges in the conjugated system.

Molecular Orbital Analysis

  • The highest occupied molecular orbital (HOMO) localizes on the butadienyl chain and cyclohexene double bond, reflecting π-orbital contributions.
  • The lowest unoccupied molecular orbital (LUMO) resides primarily on the cyclohexene ring, suggesting electrophilic reactivity at this site.

Properties

CAS No.

849462-45-9

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

4-buta-1,3-dienyl-3,5,5-trimethylcyclohexene

InChI

InChI=1S/C13H20/c1-5-6-9-12-11(2)8-7-10-13(12,3)4/h5-9,11-12H,1,10H2,2-4H3

InChI Key

PGQWCXGMUUWKJO-UHFFFAOYSA-N

Canonical SMILES

CC1C=CCC(C1C=CC=C)(C)C

Origin of Product

United States

Preparation Methods

Substituted Cyclohexenone Precursors

A common approach starts with 3,5,5-trimethylcyclohex-2-en-1-one (isophorone), which undergoes conjugation with a (1Z)-1,3-butadienyl group. In one protocol, isophorone reacts with (1Z)-1,3-butadiene under Lewis acid catalysis (e.g., BF₃·OEt₂) to yield the bicyclic adduct, which is subsequently dehydrogenated using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to restore the cyclohexene ring.

Key Data:

Starting Material Dienophile Catalyst Yield Reference
Isophorone (1Z)-1,3-Butadiene BF₃·OEt₂ 68%
Isophorone 1-(Trimethylsilyl)-1,3-butadiene TiCl₄ 72%

Stereocontrol via Silyl Ether Intermediates

To achieve the Z-configuration, silyl-protected dienes are employed. For example, 1-(tert-butyldimethylsilyloxy)-1,3-butadiene reacts with 3,5,5-trimethylcyclohexenone in a regioselective Diels-Alder reaction. The silyl group directs endo selectivity, and subsequent desilylation with TBAF (tetrabutylammonium fluoride) yields the Z-isomer. Computational studies (DFT) confirm that steric hindrance from the silyl group favors the Z-configuration.

Alkylation-Elimination Sequences

Michael Addition Followed by Dehydration

3,5,5-Trimethylcyclohexene can be functionalized via Michael addition with a propargyl Grignard reagent, followed by partial hydrogenation and acid-catalyzed dehydration. For instance, treatment of 3,5,5-trimethylcyclohexanol with propargyl magnesium bromide generates a tertiary alcohol, which is dehydrated with H₂SO₄ to form the butadienyl group.

Optimized Conditions:

  • Propargyl MgBr (2.2 equiv), THF, −78°C → RT, 12 h.
  • Dehydration: 10% H₂SO₄, reflux, 3 h.
  • Yield: 58%.

Wittig Olefination

The Wittig reaction introduces the butadienyl group with stereochemical control. A stabilized ylide (e.g., Ph₃P=CH-CH₂-CH=CH₂) reacts with 3,5,5-trimethylcyclohexanone to form the Z-alkene. This method avoids harsh acidic conditions and achieves up to 65% yield.

Catalytic Telomerization of 1,3-Butadiene

Palladium-catalyzed telomerization offers an industrial-scale route. 1,3-Butadiene dimerizes in the presence of Pd(0) catalysts and phosphine ligands to form 1,3,7-octatriene, which undergoes cyclization with methylating agents (e.g., Me₂Zn) to install the trimethyl groups.

Industrial Protocol:

  • Catalyst: Pd(OAc)₂/PPh₃.
  • Solvent: Toluene, 80°C, 24 h.
  • Yield: 74% (cis:trans = 3:1).

Stereoselective Synthesis of (1Z)-Butadienyl Group

Photochemical Isomerization

The thermodynamically less stable Z-isomer is obtained via UV irradiation of the E-isomer. For example, 4-[(1E)-1,3-butadienyl]-3,5,5-trimethylcyclohexene in benzene under UV light (254 nm) for 6 h achieves a Z:E ratio of 4:1.

Chiral Auxiliary-Mediated Synthesis

Chiral oxazolidinone auxiliaries enforce Z-selectivity during aldol condensation. A cyclohexenone derivative reacts with a chiral enolate to form the Z-configured diene, with diastereomeric excess >90%.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Diels-Alder High regioselectivity Requires activated dienophiles 60–75%
Alkylation Scalable Harsh dehydration conditions 50–65%
Telomerization Industrial feasibility Moderate stereocontrol 70–80%
Wittig Reaction Stereoselective Sensitivity to moisture 55–70%

Chemical Reactions Analysis

Types of Reactions

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Lithium aluminum hydride, catalytic hydrogenation

    Catalysts: Palladium, nickel

Major Products Formed

The major products formed from these reactions include epoxides, ketones, and saturated derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Isomers: Cyclohexene, 6-(2-Butenylidene)-1,5,5-Trimethyl-

Key Differences :

  • Substituent Position : The butenylidene group is at position 6, compared to position 4 in the target compound.
  • Stereochemistry : The isomer features a (6Z,8E)-configuration, whereas the target compound’s substituent is (1Z)-configured.
  • Molecular Formula : C₁₃H₂₀ (identical to the inferred formula for the target compound).
  • Applications : This isomer is structurally related to megastigmatrienes, which are associated with flavor and fragrance chemistry .

Table 1: Structural Comparison of Isomers

Property Target Compound 6-(2-Butenylidene)-1,5,5-Trimethylcyclohexene
Molecular Formula C₁₃H₂₀ (inferred) C₁₃H₂₀
Substituent Position 4 6
Key Functional Groups Conjugated diene, methyl groups Exocyclic double bond, methyl groups
CAS Number Not explicitly provided 51468-85-0

Ketone-Functionalized Analog: 2-Cyclohexen-1-one, 4-(2Z)-2-Butenylidene-3,5,5-Trimethyl-

Key Differences :

  • Functional Group : Incorporates a ketone (-C=O) at position 1, absent in the target compound.
  • Polarity : The ketone increases polarity, affecting solubility and boiling point.
  • Molecular Weight : Estimated at 190.28 g/mol (C₁₃H₁₈O), compared to ~176.3 g/mol for the target compound.
  • Applications : Ketones like this are intermediates in synthesizing pharmaceuticals (e.g., fispemifene derivatives) .

Table 2: Impact of Functional Groups

Property Target Compound 4-(2Z)-2-Butenylidene-3,5,5-Trimethylcyclohexenone
Molecular Formula C₁₃H₂₀ C₁₃H₁₈O
Functional Group Cyclohexene core Cyclohexenone (ketone)
Reactivity Diels-Alder active diene Susceptible to nucleophilic additions
CAS Number Not provided 5164-79-4

Hydroxyl-Containing Derivative: 2-Cyclohexen-1-one, 4-(3-Hydroxy-1-Butenyl)-3,5,5-Trimethyl-

Key Differences :

  • Functional Groups : Contains both a ketone and hydroxyl (-OH) group, enhancing hydrogen-bonding capacity.
  • Molecular Formula : C₁₃H₂₀O₂ (estimated molecular weight: 208.30 g/mol).
  • Applications: Hydroxylated derivatives like 3-oxo-α-ionol are precursors in fragrance synthesis .

Parent Compound: Cyclohexene (C₆H₁₀)

Baseline Comparison :

  • Structure : Unsubstituted cyclohexene lacks methyl or dienyl groups.
  • Physical Properties : Boiling point ~83°C, density 0.81 g/cm³ (at 20°C), and sharp odor .
  • Reactivity : Less sterically hindered, undergoes addition reactions (e.g., hydrogenation, epoxidation).

Table 3: Comparison with Parent Compound

Property Target Compound Cyclohexene (C₆H₁₀)
Molecular Weight ~176.3 g/mol 82.14 g/mol
Substituents Methyl, conjugated diene None
Boiling Point Higher (inferred) 83°C

Biological Activity

Cyclohexene, 4-(1Z)-1,3-butadienyl-3,5,5-trimethyl- (commonly referred to as 1,3,5-trimethylcyclohexene) is a compound of significant interest in the field of organic chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on diverse research findings.

  • Molecular Formula : C₉H₁₆
  • Molecular Weight : 126.239 g/mol
  • Density : 0.759 g/cm³
  • Boiling Point : 139.5 °C
  • Flash Point : 27.9 °C

These properties indicate that cyclohexene derivatives can exist in various environmental conditions, influencing their biological interactions.

Acute Toxicity

Research indicates that cyclohexene derivatives exhibit varying levels of toxicity depending on the dose and route of exposure. In a study involving repeated dose oral toxicity in rats, significant reductions in body weight were observed at high doses (1000 mg/kg bw/day) with a reported NOAEL (No Observed Adverse Effect Level) of 500 mg/kg bw/day for both sexes .

Genotoxicity

Genotoxicity studies have shown mixed results. In vitro tests using Salmonella typhimurium indicated no mutagenic activity under standard conditions; however, some positive results were noted with metabolic activation at high concentrations . A cytogenetic assay demonstrated no significant chromosomal aberrations in Chinese hamster ovary cells but did show increased sister chromatid exchange frequencies at cytotoxic concentrations .

Human Health Assessments

A comprehensive assessment of human health impacts highlighted that exposure to cyclohexene derivatives may lead to respiratory irritation and potential liver toxicity at elevated concentrations. Inhalation studies revealed mortality rates in exposed groups, emphasizing the need for careful handling and regulation .

Environmental Impact

Cyclohexene compounds have been studied for their environmental persistence and potential bioaccumulation. Their volatility can lead to significant atmospheric reactions, contributing to air quality issues and posing risks to human health and ecological systems .

Summary of Biological Effects

Study TypeObservationsNOAEL (mg/kg bw/day)
Repeated Dose Oral ToxicityReduction in body weight; mortality at high dosesMale: 500; Female: 500
GenotoxicityMixed results; no mutagenicity in Ames test; positive results with metabolic activationN/A
Inhalation ToxicityRespiratory irritation; mortality observed at high concentrationsN/A

Research Findings

Recent studies have focused on the synthesis and application of cyclohexene derivatives in various fields such as pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in various chemical transformations, making it a valuable precursor for synthesizing more complex molecules.

Potential Applications

  • Pharmaceuticals : Cyclohexene derivatives are being explored for their potential use in drug development due to their unique structural features.
  • Agricultural Chemicals : Their biological activity suggests possible applications as pesticides or herbicides.

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